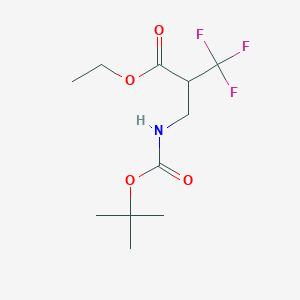![molecular formula C24H34O3 B14018249 3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane CAS No. 37003-19-3](/img/structure/B14018249.png)
3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[221]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- is a complex organic compound characterized by its bicyclic structure and the presence of methoxyphenyl and oxymethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where the bicyclic core is alkylated with a methoxyphenyl derivative.
Addition of oxymethylene groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxymethylene groups, where nucleophiles like halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The methoxyphenyl group can interact with specific receptors, modulating their activity.
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: It can influence signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl compounds: Compounds with methoxyphenyl groups exhibit similar aromatic properties but may differ in their overall structure and reactivity.
Oxymethylene compounds:
Propiedades
Número CAS |
37003-19-3 |
|---|---|
Fórmula molecular |
C24H34O3 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2-[[2-bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C24H34O3/c1-25-23-8-6-18(7-9-23)24(26-14-21-12-16-2-4-19(21)10-16)27-15-22-13-17-3-5-20(22)11-17/h6-9,16-17,19-22,24H,2-5,10-15H2,1H3 |
Clave InChI |
WGBUGNRGCZHCSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(OCC2CC3CCC2C3)OCC4CC5CCC4C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)









